1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid

Conformational constraint Peptide helicity α,α-Dialkylated amino acids

Peptide design often stalls when conformational restriction is needed to improve target binding entropy. This Fmoc-protected, α,α-disubstituted cyclic β-amino acid solves this by providing a quaternary stereogenic centre that strongly biases backbone φ/ψ angles toward helical conformations-something the α-monosubstituted analog Fmoc-Nip-OH (CAS 158922-07-7) cannot deliver. Key outcomes: - Conformational bias: The 3-ethyl quaternary centre promotes helical folding, directly impacting binding pocket occupancy. - GABA transporter SAR: The 3-alkyl substitution pattern modulates subtype selectivity (mGAT1-mGAT4), as demonstrated by SNAP-5114 series pIC₅₀ values. - LogD escalation: Adds +0.7 to +1.0 LogP units per residue vs. Fmoc-Nip-OH, enabling passive membrane permeability tuning without aromatic or halogenated substituents. - Supply readiness: Custom synthesis available; optimized coupling protocols (double coupling or Fmoc-fluoride activation) recommended for sterically hindered quaternary amino acids.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
Cat. No. B13637517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C23H25NO4/c1-2-23(21(25)26)12-7-13-24(15-23)22(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,2,7,12-15H2,1H3,(H,25,26)
InChIKeyYXAGLNIQKNWDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-ethylpiperidine-3-carboxylic Acid: α,α-Disubstituted Building Block


1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpiperidine-3-carboxylic acid (Fmoc-3-ethylpiperidine-3-carboxylic acid) is an Fmoc-protected, non-proteinogenic cyclic β-amino acid. It features a piperidine ring with a carboxylic acid function at the 3-position and a fully substituted α-carbon bearing an ethyl group, making it an α,α-disubstituted amino acid derivative [1]. This compound belongs to the broader class of nipecotic acid analogs, known primarily as scaffolds for GABA uptake inhibitors, and serves as a specialized building block in Fmoc solid-phase peptide synthesis (SPPS) [2]. The defining quaternary centre differentiates it fundamentally from the widely used 3-unsubstituted reference Fmoc-piperidine-3-carboxylic acid (Fmoc-DL-Nip-OH, CAS 158922-07-7), which retains an α-proton and thus lacks the conformational restriction imposed by α,α-dialkylation .

Quaternary α-carbon Fmoc building block for SPPS
Enforces backbone φ/ψ restriction for helical stabilization
Distinct from Fmoc-Nip-OH by ethyl substituent and conformational constraint
Supports peptide LogP tuning without aromatic or halogenated groups

Fmoc-3-ethylpiperidine-3-carboxylic Acid: Why It Cannot Be Replaced


Substituting this compound with the unsubstituted analog Fmoc-piperidine-3-carboxylic acid (Fmoc-Nip-OH) eliminates the α-ethyl substituent and, with it, the quaternary stereogenic centre. This removal has two irreversible consequences for peptide design: (i) loss of conformational constraint—α,α-disubstituted amino acids strongly promote helical folding and bias backbone φ/ψ angles, whereas their α-monosubstituted counterparts retain greater flexibility [1]; (ii) loss of steric bulk and lipophilicity, which directly impact binding pocket occupancy and pharmacokinetic profile [2]. In GABA transporter inhibitor design, the 3-position substitution pattern on the piperidine ring has been shown to critically modulate subtype selectivity and potency, meaning a simple Nip-OH scaffold cannot recapitulate the SAR vectors accessible with a 3-alkyl quaternary variant [3]. Generic substitution therefore risks producing peptides with altered conformation, reduced biological activity, and non-comparable structure–activity relationships.

Target Compound
Fmoc-Nip-OH
α-Carbon
Quaternary (α,α-disubstituted)
Tertiary (α-monosubstituted)
Conformational constraint
Restricts φ/ψ, promotes helicity
Flexible backbone; no helical bias
Lipophilicity (LogP)
Predicted ~4.4–4.7
3.67

Fmoc-3-ethylpiperidine-3-carboxylic Acid: Differentiation Evidence


Conformational Restriction via α,α-Disubstitution

The target compound's α,α-disubstituted (quaternary) architecture imposes a well-characterized conformational restriction absent in the α-monosubstituted comparator Fmoc-DL-Nip-OH. In model peptides, α,α-dialkylated residues such as 4-aminopiperidine-4-carboxylic acid (Api) have been shown to stabilize 3₁₀- and α-helical conformations, with CD spectroscopy demonstrating markedly increased helical content compared to α-monosubstituted controls [1]. The Schiller group previously demonstrated that introducing conformational restriction into a cyclic opioid peptide analogue altered µ/δ receptor selectivity by >16-fold (4× reduction in µ-affinity vs. 65× reduction in δ-affinity), establishing that α,α-disubstitution can be the decisive factor in subtype selectivity [2]. For the target compound, the ethyl substituent occupies the second Cα valence, forcing the piperidine ring into a constrained orientation unavailable to Fmoc-Nip-OH.

Helical Stabilization
Class-level inference
α,α-Disubstitution restricts φ/ψ; Api analogs increase helicity >30% over monosubstituted controls
Supports peptide conformational design; distinguishes from α-monosubstituted building blocks
Based on model peptide studies; confirm with CD for target sequence
Conformational constraint Peptide helicity α,α-Dialkylated amino acids

Lipophilicity Modulation and LogP Shift

The ethyl group at the 3-position of the target compound contributes approximately +0.7 to +1.0 log unit to the compound's predicted partition coefficient relative to the unsubstituted Fmoc-Nip-OH. The experimentally determined LogP for Fmoc-DL-Nip-OH (CAS 158922-07-7) is 3.67 . Based on the Hansch π-value for an aliphatic –CH₂CH₃ group (~+1.0) and conservative correction for intramolecular shielding, the target compound's predicted LogP falls in the range of 4.4–4.7. This represents a significant shift that alters both reversed-phase HPLC retention and, when incorporated into peptides, global hydrophobicity.

LogP Shift
Predicted value
Predicted LogP ~4.4–4.7 vs. Fmoc-Nip-OH LogP 3.67 (+0.7–1.0 units)
Enables peptide-level hydrophobicity tuning for permeability research
Experimental LogP pending; based on Hansch π contributions
Lipophilicity LogP Physicochemical property tuning

SPPS Coupling Efficiency and Steric Hindrance

Amino acids bearing α,α-disubstituted (quaternary) centres are classified as sterically hindered residues in SPPS. Standard coupling reagents (e.g., HBTU/HOBt/DIEA) may give incomplete acylation, often requiring double coupling, extended reaction times, or the use of Fmoc-amino acid fluorides or COMU/Oxyma activation to achieve >99% coupling yields [1]. In contrast, the α-monosubstituted Fmoc-Nip-OH couples under standard single-coupling protocols with typical efficiencies >99% . For the target compound, the ethyl group at Cα introduces steric hindrance comparable to that of Fmoc-Aib-OH, where coupling yields drop to 85–95% under single-coupling conditions unless optimized [2]. Users must anticipate modified SPPS protocols rather than default single-coupling cycles.

Coupling Efficiency
Cross-study comparable
Quaternary α-carbon may require double coupling or fluoride activation; single-coupling yield drop ≥5% vs. Fmoc-Nip-OH
Coupling protocol review required; default single-coupling may risk incomplete incorporation
Double coupling or COMU/Oxyma restores >99% incorporation
Solid-phase peptide synthesis Coupling efficiency Steric hindrance

Fmoc Orthogonality and Racemization Resistance

The target compound employs N-Fmoc protection, providing a base-labile protecting group orthogonal to the Boc strategy (acid-labile). The Boc-protected analog (1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid, CAS 887591-65-3) is also commercially available , but the Boc group requires TFA for removal, which is incompatible with acid-sensitive peptides and precludes its use in Boc-SPPS resins without specialized linkers. The Fmoc variant deprotects quantitatively with 20% piperidine/DMF within 2 × 5 min cycles, yielding the free secondary amine ready for on-resin N-acylation or further derivatization . This orthogonality is identical in deprotection kinetics to Fmoc-Nip-OH, but the quaternary α-carbon does not participate in racemization during Fmoc removal, a documented advantage of α,α-disubstituted amino acids over α-monosubstituted analogs where Cα-epimerization can occur under prolonged piperidine exposure [1].

Racemization Resistance
Supporting evidence
Quaternary Cα prevents epimerization during Fmoc deprotection; zero racemization vs. 1–5% for α-monosubstituted analogs
May support enantiomeric integrity under standard deprotection conditions
Advantage over Fmoc-Nip-OH for enantiopure peptide synthesis
Orthogonal protection Fmoc SPPS Boc vs. Fmoc strategy

Fmoc-3-ethylpiperidine-3-carboxylic Acid: Key Use Cases


Conformationally Constrained Peptidomimetic Design

When a peptide lead requires restriction of the backbone Cα rotational freedom to improve target binding entropy or subtype selectivity, this compound provides the α,α-disubstitution necessary to bias φ/ψ angles toward helical conformations [1]. In contrast, the unsubstituted Fmoc-Nip-OH (α-monosubstituted) retains backbone flexibility and cannot deliver the same conformational constraint [2]. Researchers should factor in the need for optimized coupling conditions (double coupling or Fmoc-fluoride activation) as established for sterically hindered quaternary amino acids.

GABA Transporter Inhibitor Development

The piperidine-3-carboxylic acid core with the 3-ethyl substituent serves as a direct precursor to N-substituted nipecotic acid analogs targeting GABA transporters mGAT1–mGAT4 [1]. After on-resin Fmoc deprotection, the free piperidine nitrogen can be alkylated or acylated to generate focused libraries. The 3-ethyl quaternary centre provides a steric and lipophilic vector absent in Nip-OH-based libraries, potentially improving subtype selectivity, as demonstrated by the SNAP-5114 series where 3-position N-substitution tuning yielded pIC₅₀ values from 5.71 to 5.87 at mGAT4 [2].

Peptide Lipophilicity Optimization

For peptide candidates where systematic LogD escalation is required—e.g., to enhance passive membrane permeability or blood–brain barrier penetration—incorporating this compound in place of Fmoc-Nip-OH adds an estimated +0.7 to +1.0 LogP units per residue [1]. This predictable increment enables medicinal chemists to fine-tune global peptide hydrophobicity without introducing aromatic or halogenated substituents that carry additional synthetic complexity or toxicity liabilities.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetic design
α,α-Disubstituted quaternary centre
Backbone φ/ψ restriction via CD; coupling protocol optimization
GABA transporter modulator research
3-Ethyl quaternary nipecotic acid scaffold
Subtype selectivity profiling (mGAT1–4); N-substitution SAR studies
Peptide lipophilicity optimization
Predicted LogP increment (+0.7–1.0)
RP-HPLC retention shift; global peptide LogD assessment
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